Cas no 88099-66-5 ((2R)-3-amino-2-fluoropropanoic acid)
(2R)-3-amino-2-fluoropropanoic acid Chemical and Physical Properties
Names and Identifiers
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- Propanoic acid, 3-amino-2-fluoro-, (R)-
- (2R)-3-amino-2-fluoropropanoic acid
- 88099-66-5
- (R)-3-amino-2-fluoropropanoic acid
- SCHEMBL20379546
- (R)-alpha-fluoro-beta-alanine
- (R)-3-amino-2-fluoropropanoicacid
- 1H0BZ2M14L
- DTXSID90426457
- UNII-1H0BZ2M14L
- EN300-250511
- .ALPHA.-FLUORO-.BETA.-ALANINE, (R)-
- AKOS006273175
- Q27252404
- Propanoic acid, 3-amino-2-fluoro-, (2R)-
- 3-Amino-2-fluoropropanoic acid, (2R)-
- alpha-Fluoro-beta-alanine, (R)-
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- MDL: MFCD00870717
- Inchi: 1S/C3H6FNO2/c4-2(1-5)3(6)7/h2H,1,5H2,(H,6,7)/t2-/m1/s1
- InChI Key: OJQNRNQELNLWHH-UWTATZPHSA-N
- SMILES: F[C@@H](C(=O)O)CN
Computed Properties
- Exact Mass: 107.03825660g/mol
- Monoisotopic Mass: 107.03825660g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 7
- Rotatable Bond Count: 2
- Complexity: 75.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -3
- Topological Polar Surface Area: 63.3Ų
(2R)-3-amino-2-fluoropropanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-250511-1g |
(2R)-3-amino-2-fluoropropanoic acid |
88099-66-5 | 1g |
$966.0 | 2023-09-15 | ||
| Enamine | EN300-250511-5g |
(2R)-3-amino-2-fluoropropanoic acid |
88099-66-5 | 5g |
$3968.0 | 2023-09-15 | ||
| Enamine | EN300-250511-10g |
(2R)-3-amino-2-fluoropropanoic acid |
88099-66-5 | 10g |
$7732.0 | 2023-09-15 | ||
| Ambeed | A820631-1g |
(R)-3-Amino-2-fluoropropanoic acid |
88099-66-5 | 95% | 1g |
$1381.0 | 2025-04-16 | |
| AstaTech | 94835-0.25/G |
(R)-3-AMINO-2-FLUOROPROPANOIC ACID |
88099-66-5 | 95% | 0.25g |
$425 | 2023-09-19 | |
| AstaTech | 94835-1/G |
(R)-3-AMINO-2-FLUOROPROPANOIC ACID |
88099-66-5 | 95% | 1g |
$1062 | 2023-09-19 | |
| Enamine | EN300-250511-0.05g |
(2R)-3-amino-2-fluoropropanoic acid |
88099-66-5 | 95% | 0.05g |
$812.0 | 2024-06-19 | |
| Enamine | EN300-250511-0.1g |
(2R)-3-amino-2-fluoropropanoic acid |
88099-66-5 | 95% | 0.1g |
$850.0 | 2024-06-19 | |
| Enamine | EN300-250511-0.25g |
(2R)-3-amino-2-fluoropropanoic acid |
88099-66-5 | 95% | 0.25g |
$888.0 | 2024-06-19 | |
| Enamine | EN300-250511-0.5g |
(2R)-3-amino-2-fluoropropanoic acid |
88099-66-5 | 95% | 0.5g |
$927.0 | 2024-06-19 |
(2R)-3-amino-2-fluoropropanoic acid Suppliers
(2R)-3-amino-2-fluoropropanoic acid Related Literature
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
Additional information on (2R)-3-amino-2-fluoropropanoic acid
(2R)-3-amino-2-fluoropropanoic acid and Its Significance in Modern Chemical Biology: A Comprehensive Overview
(2R)-3-amino-2-fluoropropanoic acid, with the CAS number 88099-66-5, is a fluorinated amino acid derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural and functional properties, plays a pivotal role in the development of novel therapeutic agents and biochemical probes. The presence of a fluorine atom at the 2-position and an amino group at the 3-position endows it with distinct chemical reactivity and biological activity, making it a valuable scaffold for synthetic chemistry and drug discovery.
The< strong>fluorine atom in (2R)-3-amino-2-fluoropropanoic acid is a key feature that influences its pharmacological properties. Fluorine substitution is a well-documented strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The electron-withdrawing nature of fluorine can modulate the electronic properties of adjacent functional groups, thereby affecting the compound's interactions with biological targets. Recent studies have highlighted the importance of fluorinated amino acids in designing protease inhibitors, which are critical in treating various diseases, including cancer and infectious disorders.
In addition to its structural significance, (2R)-3-amino-2-fluoropropanoic acid has been explored as a building block for more complex molecules. Its chiral center at the 2-position allows for the synthesis of enantiomerically pure compounds, which are often essential for achieving optimal pharmacological efficacy. The compound's ability to participate in various chemical reactions, such as nucleophilic substitution and condensation reactions, makes it a versatile intermediate in organic synthesis. Researchers have leveraged these properties to develop novel peptidomimetics and enzyme inhibitors.
The< strong>amino group at the 3-position of (2R)-3-amino-2-fluoropropanoic acid also contributes to its biological relevance. Amino acids are fundamental components of proteins and play crucial roles in cellular signaling and metabolic pathways. By incorporating this fluorinated amino acid into peptide sequences or small molecule libraries, scientists can fine-tune the biological activity of their targets. For instance, studies have demonstrated that fluorinated amino acids can improve the stability of peptide-based drugs against enzymatic degradation, thereby extending their half-life in vivo.
Recent advancements in computational chemistry have further enhanced the utility of (2R)-3-amino-2-fluoropropanoic acid. Molecular modeling techniques allow researchers to predict how this compound will interact with biological targets at the atomic level. These insights are invaluable for designing next-generation drugs with improved selectivity and reduced side effects. Additionally, high-throughput screening methods have enabled rapid identification of derivatives of (2R)-3-amino-2-fluoropropanoic acid that exhibit enhanced biological activity. Such combinatorial approaches have accelerated the discovery pipeline for new therapeutic agents.
The pharmaceutical industry has shown particular interest in< strong>fluorinated amino acids like (2R)-3-amino-2-fluoropropanoic acid due to their potential in treating a wide range of diseases. For example, fluorinated derivatives have been investigated as antiviral agents, where they can interfere with viral replication by inhibiting key enzymes or receptors. Similarly, these compounds have been explored as anticancer drugs, targeting pathways involved in tumor growth and metastasis. The ability to fine-tune their properties through structural modifications makes them highly adaptable for various therapeutic applications.
In conclusion, (2R)-3-amino-2-fluoropropanoic acid (CAS no. 88099-66-5) represents a significant advancement in chemical biology and drug discovery. Its unique structural features, including the presence of a< strong>fluorine atom and an< strong>amino group , make it a versatile scaffold for developing novel therapeutic agents. The growing body of research on this compound underscores its potential in addressing unmet medical needs across multiple disease areas. As synthetic methodologies continue to evolve, it is likely that< strong>(2R)-3-amino-2-fluoropropanoic acid will play an even greater role in shaping the future of pharmaceutical innovation.
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